molecular formula C7H5Cl3N2O B1351705 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide CAS No. 82202-41-3

2,2,2-Trichloro-N-(pyridin-3-YL)acetamide

Cat. No.: B1351705
CAS No.: 82202-41-3
M. Wt: 239.5 g/mol
InChI Key: IAJBRNJSFKORJC-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-(pyridin-3-YL)acetamide is a chemical compound with the molecular formula C₇H₅Cl₃N₂O and a molecular weight of 239.486 g/mol . It is characterized by the presence of a pyridyl group attached to an acetamide moiety, which is further substituted with three chlorine atoms.

Preparation Methods

The synthesis of 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide typically involves the reaction of pyridine-3-amine with trichloroacetyl chloride under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane, and the mixture is stirred at low temperatures to ensure the formation of the desired product . The reaction can be represented as follows:

Pyridine-3-amine+Trichloroacetyl chlorideThis compound\text{Pyridine-3-amine} + \text{Trichloroacetyl chloride} \rightarrow \text{this compound} Pyridine-3-amine+Trichloroacetyl chloride→this compound

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Mechanism of Action

Properties

IUPAC Name

2,2,2-trichloro-N-pyridin-3-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3N2O/c8-7(9,10)6(13)12-5-2-1-3-11-4-5/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJBRNJSFKORJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392558
Record name 2,2,2-TRICHLORO-N-(PYRIDIN-3-YL)ACETAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82202-41-3
Record name 2,2,2-TRICHLORO-N-(PYRIDIN-3-YL)ACETAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-PYRIDYL)-2,2,2-TRICHLOROACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3-aminopyridine (1.0 g, 11 mmol) and triethylamine (1.3 g, 13 mmol) in tetrahydrofuran (30 mL) was added at 0° C. trichloroacetyl chloride (1.4 mL, 13 mmol), and the mixture was stirred at 0° C. for 20 minutes. The reaction solution was concentrated, and ethyl acetate was added to the residue. The resulting mixture was washed with water and saturated brine and dried over magnesium sulfate. The solid was filtered off, and the filtrate was concentrated. The residue was washed with diisopropyl ether and collected by filtration to obtain the title compound (2.3 g, yield 89%) as colorless powder.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
89%

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